1,1,2,3,3-Pentaisopropylguanidine
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Overview
Description
1,1,2,3,3-Pentaisopropylguanidine is a sterically hindered guanidine compound with the molecular formula C16H35N3. It is known for its high basicity and unique structural properties, which make it a valuable reagent in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2,3,3-Pentaisopropylguanidine can be synthesized through the reaction of Vilsmeier salts, derived from tetra-alkylureas or tetra-alkylthioureas, with primary aliphatic amines . The reaction typically involves the following steps:
- Preparation of Vilsmeier salts from tetra-alkylureas or tetra-alkylthioureas.
- Reaction of the Vilsmeier salts with primary aliphatic amines to form the desired guanidine compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired results .
Chemical Reactions Analysis
Types of Reactions
1,1,2,3,3-Pentaisopropylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form substituted guanidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
1,1,2,3,3-Pentaisopropylguanidine has several scientific research applications, including:
Chemistry: It is used as a strong base in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,2,3,3-Pentaisopropylguanidine involves its high basicity and ability to form hydrogen bonds. The compound interacts with molecular targets through protonation and deprotonation reactions, affecting various biochemical pathways. Its unique structure allows it to interact with aromatic systems and nucleic acid bases, influencing their conformation and function .
Comparison with Similar Compounds
Similar Compounds
- 1,1,3,3-Tetramethylguanidine
- 2-tert-Butyl-1,1,3,3-tetramethylguanidine
- 1,1,3,3-Tetraisopropylguanidine
Uniqueness
1,1,2,3,3-Pentaisopropylguanidine is unique due to its steric hindrance and high basicity, which make it a valuable reagent in specific chemical reactions. Its structure provides stability and resistance to alkylating agents, distinguishing it from other guanidine compounds .
Properties
CAS No. |
81236-11-5 |
---|---|
Molecular Formula |
C16H35N3 |
Molecular Weight |
269.47 g/mol |
IUPAC Name |
1,1,2,3,3-penta(propan-2-yl)guanidine |
InChI |
InChI=1S/C16H35N3/c1-11(2)17-16(18(12(3)4)13(5)6)19(14(7)8)15(9)10/h11-15H,1-10H3 |
InChI Key |
YKRBTEJVESWMGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N=C(N(C(C)C)C(C)C)N(C(C)C)C(C)C |
Origin of Product |
United States |
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